4-Cyano-1-methyl-1H-pyrazole-5-boronic acid
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Overview
Description
4-Cyano-1-methyl-1H-pyrazole-5-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of both a cyano group and a boronic acid moiety in its structure makes it a versatile reagent in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with triisopropyl borate under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Cyano-1-methyl-1H-pyrazole-5-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This compound is similar in structure but lacks the cyano group, which can influence its reactivity and applications.
5-Methyl-1H-pyrazole: Another related compound, but without the boronic acid moiety, limiting its use in cross-coupling reactions.
Uniqueness: The presence of both a cyano group and a boronic acid moiety in 4-Cyano-1-methyl-1H-pyrazole-5-boronic acid makes it unique. The cyano group can participate in additional chemical transformations, while the boronic acid moiety is essential for Suzuki-Miyaura cross-coupling reactions, providing a versatile tool for synthetic chemists .
Properties
IUPAC Name |
(4-cyano-2-methylpyrazol-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BN3O2/c1-9-5(6(10)11)4(2-7)3-8-9/h3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYCHUXMKRIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NN1C)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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